2-(丁基氨基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

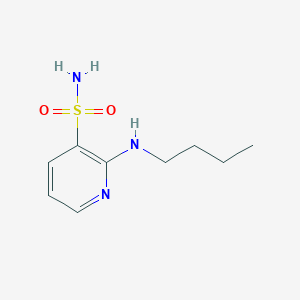

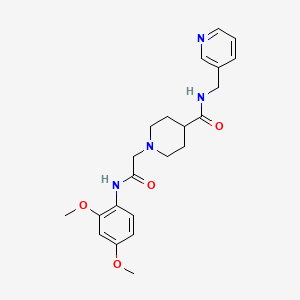

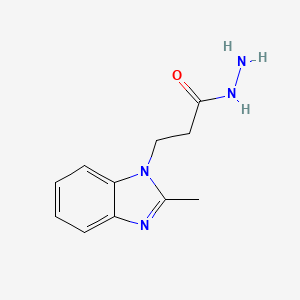

2-(Butylamino)pyridine-3-sulfonamide is a chemical compound with the formula C9H15N3O2S and a molecular weight of 229.30 . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .

Synthesis Analysis

The synthesis of pyridines with a sulfonamide moiety can be achieved via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . This process has been shown to yield the target molecules in short reaction times and high yields .Molecular Structure Analysis

Sulfonamides, including 2-(Butylamino)pyridine-3-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .科学研究应用

钯催化的反应

磺酰胺,包括与 2-(丁基氨基)吡啶-3-磺酰胺结构相关的化合物,在钯催化的反应中起着至关重要的作用。这些过程对于合成复杂的有机化合物(包括药品和农用化学品)至关重要。例如,钯 (0) 催化的烯丙基磺酰胺与芳基碘代物和一氧化碳的羰基化-偶联-环化反应形成吡咯啉和哌啶取代的烯酮,展示了磺酰胺在创建杂环结构中的效用 (Kang & Kim, 2001)。

金属配合物和配位化学

磺酰胺和吡啶衍生物在配位化学中充当配体,有助于开发在催化、材料科学甚至作为治疗剂中具有潜在应用的金属配合物。吡啶衍生物与金属的相互作用产生了具有独特结构和功能特性的新型化合物 (Sousa et al., 2001)。

光氧化还原催化

使用磺酰胺的光氧化还原催化使未活化的烯烃官能化,突出了磺酰胺在开发新的合成方法中的作用。此类过程对于合成具有特定性质的生物活性分子和材料非常有价值 (Zhang et al., 2015)。

抗菌化合物

磺酰胺,包括含有吡啶部分的磺酰胺,已被探索其抗菌特性。含有磺酰胺部分的新型杂环化合物的合成证明了此类分子在开发新的抗菌剂中的潜力 (Azab, Youssef, & El-Bordany, 2013)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(butylamino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-2-3-6-11-9-8(15(10,13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAAJIBURMOZNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)

![5-(benzo[d]thiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2840686.png)

![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride](/img/structure/B2840691.png)

![7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate](/img/structure/B2840694.png)

![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)